Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg

Descripción general

Descripción

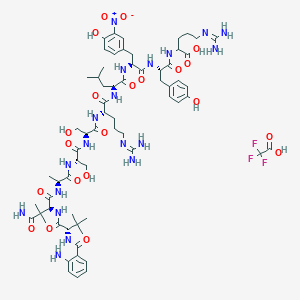

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg is a useful research compound. Its molecular formula is C66H96F3N19O21 and its molecular weight is 1548.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg, also known as GK0089, is a synthetic peptide with significant potential in biological and pharmacological applications. This compound features a complex structure with various amino acids and modifications that may influence its biological activity. This article aims to explore the biological activity of GK0089, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular formula of GK0089 is , indicating a large and complex structure that includes both hydrophobic and hydrophilic components. The presence of a 3-nitrotyrosine residue suggests potential interactions with reactive nitrogen species, which could be relevant in oxidative stress contexts.

Structural Components

| Component | Description |

|---|---|

| Anthraniloyl | A modification that may enhance receptor binding |

| Gly(t-Butyl) | Provides hydrophobic characteristics |

| Asn(Methyl)2 | Potentially increases solubility and stability |

| 3-Nitro-Tyr | May participate in redox reactions |

| Arg | Known for its role in protein-protein interactions |

The biological activity of GK0089 can be attributed to its ability to interact with various cellular receptors and pathways. Preliminary studies suggest that it may function as an inhibitor of IgE binding to mast cell receptors, potentially modulating allergic responses . Additionally, the incorporation of 3-nitrotyrosine could influence signaling pathways related to oxidative stress and apoptosis.

In Vitro Studies

In vitro experiments have demonstrated that GK0089 can induce apoptosis in certain cell lines. For instance, studies involving dopaminergic PC12 cells showed that treatment with 3-nitrotyrosine led to decreased intracellular dopamine levels, indicating neurotoxic effects . The mechanism appears to involve the disruption of microtubule architecture and alterations in neurotransmitter metabolism.

In Vivo Studies

Research involving animal models has indicated that GK0089 could have therapeutic implications in conditions characterized by oxidative stress. For example, intrastriatal injection of 3-nitrotyrosine has been linked to dopaminergic neuronal death in rats, suggesting that compounds like GK0089 could be explored for neuroprotective strategies against neurodegenerative diseases .

Case Studies

- Allergic Response Modulation : A study investigated the effects of GK0089 on mast cell activation. Results indicated a significant reduction in histamine release upon treatment with the compound, highlighting its potential as an anti-allergic agent.

- Neurotoxicity : In a controlled experiment using PC12 cells, GK0089 was shown to induce apoptosis via caspase activation pathways, suggesting its role in neurodegenerative processes.

Aplicaciones Científicas De Investigación

Structural Characteristics and Synthesis

The compound is characterized by a unique sequence of amino acids, including anthranilic acid, t-butylglycine, and several modified amino acids. Its molecular formula is with a molecular weight of approximately 1384.54 g/mol. The presence of the 3-nitro-Tyrosine moiety introduces a nitro group that can enhance its interaction with biological targets, making it suitable for various applications in research and therapeutics.

Synthesis Process

The synthesis of this compound typically involves:

- Solid-phase peptide synthesis (SPPS) : A method that allows for the assembly of peptides on a solid support, facilitating purification and yield optimization.

- Careful control of reaction conditions : Ensuring high purity and yield is critical for maintaining the compound's biological activity.

Biological Activities and Mechanisms

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg exhibits several biological activities that make it a candidate for further investigation in therapeutic contexts:

- Protein-Ligand Interactions : The compound's structure allows it to mimic natural ligands or inhibit protein-protein interactions, which is crucial for understanding cellular signaling pathways.

- Therapeutic Potential : Its unique modifications may lead to applications in treating various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The nitro group can be particularly useful in probing protein-ligand binding mechanisms.

3.1. Peptide Engineering

The compound serves as a model for peptide design and engineering. Researchers can modify its amino acid sequence to create novel peptides with desired functions, such as:

- Mimicking natural ligands : Useful in drug design.

- Inhibiting specific protein interactions : Critical for studying disease mechanisms.

3.2. Drug Development

Due to its potential biological activities, this compound can be explored as a lead compound in drug development:

- Targeted therapies : Its ability to interact with specific proteins makes it suitable for developing targeted therapies for diseases like cancer and autoimmune disorders.

4.1. Interaction Studies

Studies have demonstrated that this compound can effectively bind to certain proteins involved in disease pathways, providing insights into its mechanism of action:

- For instance, experiments using fluorescence spectroscopy have shown that the nitro group enhances binding affinity to target proteins, which could lead to improved therapeutic efficacy.

4.2. Therapeutic Investigations

Preliminary investigations into the therapeutic potential of this compound indicate:

- Anti-inflammatory effects : In vitro studies suggest that it may reduce inflammation markers in cell cultures.

Propiedades

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethyl-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H95N19O19.C2HF3O2/c1-31(2)25-40(52(91)78-42(27-34-19-22-46(87)45(28-34)83(101)102)54(93)77-41(26-33-17-20-35(86)21-18-33)53(92)75-39(59(98)99)16-12-24-72-62(69)70)76-51(90)38(15-11-23-71-61(67)68)74-55(94)44(30-85)80-56(95)43(29-84)79-49(88)32(3)73-58(97)48(64(7,8)60(66)100)82-57(96)47(63(4,5)6)81-50(89)36-13-9-10-14-37(36)65;3-2(4,5)1(6)7/h9-10,13-14,17-22,28,31-32,38-44,47-48,84-87H,11-12,15-16,23-27,29-30,65H2,1-8H3,(H2,66,100)(H,73,97)(H,74,94)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,79,88)(H,80,95)(H,81,89)(H,82,96)(H,98,99)(H4,67,68,71)(H4,69,70,72);(H,6,7)/t32-,38-,39?,40-,41-,42-,43-,44-,47+,48+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOKUJVDHVLGSV-MILPVBHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)(C)C(=O)N)NC(=O)[C@H](C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H96F3N19O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746740 | |

| Record name | N-(2-Aminobenzoyl)-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-3-nitro-L-tyrosyl-L-tyrosylarginine--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204909-37-5 | |

| Record name | N-(2-Aminobenzoyl)-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-3-nitro-L-tyrosyl-L-tyrosylarginine--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.